HC BLUE NO. 9
Description
Properties
CAS No. |
114087-42-2 |
|---|---|
Molecular Formula |
C13H12O3 |
Synonyms |
HC BLUE NO. 9 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Hc Blue No. 9
Foundational Chemical Syntheses of Nitro-Aromatic Amines Analogous to HC Blue No. 9
The synthesis of nitro-aromatic amines, the class of compounds to which this compound belongs, typically involves the strategic placement of nitro and amino functionalities on an aromatic ring. These syntheses often utilize established reactions such as nitration and amination.
Nucleophilic Aromatic Substitution Pathways in this compound Synthesis
Nucleophilic Aromatic Substitution (SNAr) is a significant reaction pathway for the synthesis of substituted aromatic compounds, particularly those with electron-withdrawing groups like the nitro group. In the context of nitro-aromatic amines, SNAr can be employed to introduce the amine functionality onto a suitably activated aromatic ring. Aromatic rings bearing strong electron-withdrawing groups, especially in the ortho or para positions to a leaving group (such as a halide), are susceptible to nucleophilic attack. fishersci.fipressbooks.pub The mechanism typically involves an addition-elimination process, where the nucleophile adds to the ring, forming a Meisenheimer complex intermediate, followed by the elimination of the leaving group. fishersci.fipressbooks.pubnih.gov
For instance, a nitro-substituted aryl halide can react with an amine nucleophile to displace the halide, resulting in the formation of a nitro-aromatic amine. The presence of the nitro group activates the ring towards nucleophilic attack. byjus.com
Data illustrating SNAr in the synthesis of nitro-aromatic amines can be represented as follows:
| Starting Material (Aryl Halide) | Nucleophile (Amine) | Product (Nitro-Aromatic Amine) | Conditions | Reference |
| 4-Fluoro-3-nitroaniline | Ammonia | Nitro-p-phenylenediamine | Heated in stainless steel autoclave at 100°C google.com | google.com |
| 4-Fluoro-3-nitroaniline | Cyclohexylamine | N-cyclohexyl-2-nitro-p-phenylenediamine | Reflux in water/isopropanol with sodium carbonate google.com | google.com |
| Nitro-substituted aryl halide | Various amines | Nitro-aromatic amine | Polar organic solvents (DMSO, ethanol, DMF, NMP), auxiliary base fishersci.fi | fishersci.fi |
This pathway is particularly relevant for introducing the amine group adjacent or para to a nitro group.
Hydroxyethylation and Hydroxypropylamination Reactions in Direct Dye Formation
The introduction of hydroxyethyl (B10761427) (-CH₂CH₂OH) and hydroxypropyl (-CH₂CH(OH)CH₃ or -CH(OH)CH₂CH₃) groups onto amino functionalities is a common transformation in the synthesis of direct dyes, including this compound. These groups contribute to the dye's solubility and interaction with hair fibers. Hydroxyalkylation of amines can be achieved through reactions with epoxides (such as ethylene (B1197577) oxide or propylene (B89431) oxide) or with haloalcohols.
For example, the reaction of an aromatic amine with ethylene oxide can lead to the addition of one or more hydroxyethyl groups to the nitrogen atom. Similarly, using propylene oxide can result in hydroxypropylated products. The reaction conditions, such as temperature, pressure, and the presence of catalysts, can influence the degree of alkylation (mono-, di-, or trisubstitution).
Research has explored the selective synthesis of bis-N-(2-hydroxy)alkylanilines from primary aromatic amines and cyclic carbonates, catalyzed by phosphonium-based ionic liquids. researchgate.net This method offers a chemoselective approach to introduce two hydroxyalkyl groups.
Data on hydroxyethylation reactions:
| Starting Material (Aromatic Amine) | Alkylating Agent | Catalyst/Conditions | Product | Reference |
| Primary aromatic amines | Ethylene oxide | Not specified in snippet; general method mentioned. nih.govnih.govcir-safety.org | Hydroxyethylated aromatic amine | nih.govnih.govcir-safety.org |
| Primary aromatic amines | Cyclic carbonates | Phosphonium-based ionic liquids, T ≥ 140°C, solventless researchgate.net | Bis-N-(2-hydroxyalkyl)anilines | researchgate.net |
| 4-fluoro-3-nitrobenzenamine | Ethylene oxide | Not specified in snippet; forms intermediate. nih.govnih.govcir-safety.org | 2,2-[(4-fluoro-3-nitrophenyl)imino]bis(ethanol) | nih.govnih.govcir-safety.org |
These reactions are crucial for building the specific side chains present in this compound.
Nitration of Aniline (B41778) Derivatives in the Context of this compound Precursors
The introduction of the nitro group onto the aromatic ring is a fundamental step in synthesizing nitro-aromatic amines. While direct nitration of highly activated aniline can be problematic due to side reactions and the formation of undesired isomers, strategies exist to achieve selective nitration of aniline derivatives. chemistrysteps.com
Traditional nitration employs a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺), the active electrophile. nih.govresearchgate.net However, the basic amino group in aniline can be protonated under these acidic conditions, forming the anilinium ion, which is a deactivating group and directs nitration to the meta position. chemistrysteps.com To overcome this, the amino group is often protected before nitration.
Alternatively, milder nitrating agents or catalytic methods have been developed for the nitration of aniline derivatives. For example, copper-catalyzed direct nitration of protected anilines using nitric acid has been reported, producing water as the only stoichiometric byproduct. chemistryviews.org Regioselective nitration of N-alkyl anilines using tert-butyl nitrite (B80452) has also been explored. acs.orgresearchgate.netsci-hub.se
Data related to nitration of aniline derivatives:
| Starting Material | Nitrating Agent | Catalyst/Conditions | Major Product (Example) | Reference |
| Aromatic hydrocarbons | Nitric acid/Sulfuric acid | Controlled temperature and acid concentration google.com | Mono-nitro derivative | google.com |
| Protected anilines | Nitric acid | Copper catalyst | Nitrated aniline derivative | chemistryviews.org |
| N-alkyl anilines | tert-Butyl nitrite | Mild conditions | N-nitroso N-alkyl nitroanilines | acs.orgsci-hub.se |
| o-Nitroanilines | Na₂S₂O₄ (reductive cyclization context) | Ethanol, heating with aldehydes organic-chemistry.orgthieme-connect.com | Benzimidazoles (via reduction) | organic-chemistry.orgthieme-connect.com |
These methods provide routes to introduce the essential nitro group at specific positions on the aromatic ring, which is a prerequisite for the structure of this compound.
Advanced Synthetic Strategies for this compound and its Structural Analogues
Beyond foundational methods, more advanced strategies are employed to achieve greater control over the synthesis of complex nitro-aromatic amines like this compound, focusing on aspects such as regioselectivity and sustainability.
Regioselective Synthesis and Stereochemical Considerations
Regioselectivity, the control over which site on a molecule a chemical reaction occurs, is paramount in the synthesis of substituted aromatic compounds to ensure the desired isomer is obtained. In the synthesis of nitro-aromatic amines, achieving regioselective nitration or amination is critical. As mentioned earlier, the electronic nature of substituents on the aromatic ring and the reaction conditions significantly influence regioselectivity during nitration. nih.gov
For example, studies have investigated regioselective nitration of N-alkyl anilines, demonstrating that the choice of nitrating agent and conditions can direct the nitro group to specific positions. acs.orgsci-hub.se Similarly, nucleophilic aromatic substitution on di- or polysubstituted nitroarenes can exhibit regioselectivity depending on the nature and position of the existing substituents and the leaving group. nih.gov
While this compound itself does not possess chiral centers requiring stereochemical control, the synthesis of certain structural analogues might involve creating or manipulating stereogenic centers, necessitating diastereoselective or enantioselective approaches. However, the primary challenge in the synthesis of this compound lies in controlling the regiochemistry of substitution on the aromatic ring.
Research findings on regioselective synthesis:
| Reaction Type | Substrate Class | Method/Conditions | Outcome | Reference |
| Nitration | N-Alkyl Anilines | tert-Butyl nitrite, mild conditions | Regioselective ring nitration | acs.orgsci-hub.se |
| Nucleophilic Aromatic Substitution of Hydrogen | Nitroaromatics | Strong nucleophiles, oxidative conditions | Attack at activated ortho/para positions. rsc.org | rsc.org |
| Reduction of Dinitrobenzenes | Dinitrobenzenes | Silane/Oxo-Rhenium Complexes | Regioselective reduction to nitroanilines | acs.org |
| Synthesis of Benzimidazoles | N-substituted nitroanilines | Reductive cyclization with aldehydes using Na₂S₂O₄ | Regioselective synthesis of N-alkyl/aryl benzimidazoles organic-chemistry.orgthieme-connect.com | organic-chemistry.orgthieme-connect.com |
These studies highlight ongoing efforts to control the positional outcome of reactions in the synthesis of this class of compounds.
Green Chemistry Approaches in this compound Synthesis
The chemical industry is increasingly focused on developing environmentally benign synthetic methods. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing dyes like this compound, this involves exploring alternative reagents, solvents, and reaction conditions.
Traditional methods involving strong acids, corrosive reagents, and large amounts of organic solvents can be detrimental to the environment. researchgate.net Green chemistry approaches in the synthesis of nitro-aromatic compounds and dyes include using milder nitrating agents, solvent-free conditions, heterogeneous catalysts, and microwave irradiation. researchgate.netnih.govresearchgate.netrsc.org
Green chemistry strategies in related syntheses:
| Reaction Type | Traditional Approach | Green Chemistry Approach | Benefits | Reference |
| Aromatic Nitration | Concentrated HNO₃/H₂SO₄ (harsh, corrosive) researchgate.net | Milder nitrating agents, catalytic methods, microwave researchgate.netchemistryviews.org | Reduced hazardous waste, milder conditions | researchgate.netchemistryviews.org |
| Azo Dye Synthesis | Often involves strong acids/solvents digitellinc.com | Microwave-assisted, solvent-free, solid catalysts nih.govresearchgate.netrsc.org | Faster reactions, less/non-toxic solvents, reusability nih.govresearchgate.netrsc.org | nih.govresearchgate.netrsc.org |
| Diazotization | Use of H₂SO₄ and HCl (environmental hazards) digitellinc.com | Alginic acid-mediated diazotization | Biodegradable, non-toxic alternative digitellinc.com | digitellinc.com |
The application of these green chemistry principles to the synthesis of this compound and its analogues is an active area of interest to minimize environmental impact.
Catalyst Development for Enhanced Reaction Yields and Selectivity
Research specifically focused on the development of catalysts to enhance the reaction yields and selectivity in the synthesis of this compound is not detailed in the searched literature. General principles of catalyst development in organic synthesis aim to improve reaction efficiency, reduce by-product formation, and enable more environmentally friendly processes. However, the application of such principles specifically to the synthesis of this compound is not described in the retrieved information.
Chemical Modifications and Derivative Synthesis of this compound for Research Purposes
Information regarding targeted chemical modifications and the synthesis of derivatives of this compound specifically for research purposes is not widely available in the consulted sources. While chemical modification of various molecular scaffolds is a common practice in chemical research to explore structure-activity relationships or introduce new functionalities, specific studies detailing such work on the this compound structure were not identified.
Exploration of Functional Group Transformations on the this compound Scaffold
Specific research exploring functional group transformations on the this compound scaffold was not found in the literature searches. The this compound molecule contains various functional groups, including amine, hydroxyl, ketone, and aromatic moieties, as well as bromine and chlorine atoms. In general organic chemistry, these functional groups can undergo a variety of transformations. However, documented studies on applying these transformations specifically to the this compound structure for research purposes were not retrieved.
Synthesis of Labeled this compound for Mechanistic Tracing
The synthesis of labeled versions of this compound for mechanistic tracing or biological distribution studies is not described in the consulted scientific literature. Labeling of compounds with isotopes (e.g., ¹⁴C, ³H) or fluorescent tags is a technique used in research to track their pathways and understand mechanisms. However, specific instances of this being applied to this compound were not found.
Development of Novel Chromophores Based on the this compound Structure
The development of novel chromophores directly based on the core structure of this compound is not a subject detailed in the provided search results. Research into new chromophores often involves designing molecules with specific electronic and structural properties to achieve desired colors and performance characteristics. While HC Blue
Advanced Analytical Characterization of Hc Blue No. 9
Spectroscopic Analysis for Structural Elucidation of HC Blue No. 9
Spectroscopic methods provide valuable information about the structural features and functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity
NMR spectroscopy is a powerful technique used to determine the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, most commonly 1H and 13C. While NMR spectroscopy is a standard tool for structural elucidation of organic compounds, specific detailed 1H and 13C NMR data, such as chemical shifts and coupling constants, specifically for this compound were not found in the consulted literature. For structurally related HC Blue compounds like HC Blue 15 and HC Blue 17, 1H and 13C NMR have been used to assess the purity of the organic cation chemsrc.commedkoo.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores (groups with delocalized electrons) and provides information about electronic transitions and absorption maxima (λmax). The λmax values are characteristic of a compound and its electronic structure. While UV-Vis spectroscopy is a common method for characterizing colored compounds like dyes, and UV absorption maxima have been reported for HC Blue No. 2 (263 nm and 531 nm, or 264 nm and 534 nm) cir-safety.org, specific UV-Vis spectral data or absorption maxima for this compound were not found in the consulted literature. UV-Vis spectroscopy has also been used for identity verification of HC Blue 15 and HC Blue 17 medkoo.com.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and its fragmentation pattern. The fragmentation pattern can aid in structural confirmation. While MS has been used for identity verification of HC Blue 15 and HC Blue 17 medkoo.com, and predicted mass spectrometry data are available for related compounds like HC Blue 15 and HC Blue 16 europa.euwikipedia.org, specific experimental mass spectrometry data or detailed fragmentation analysis for this compound were not available in the consulted literature.
Chromatographic Techniques for Purity and Impurity Profiling of this compound
Chromatographic techniques are essential for separating components in a mixture, enabling the assessment of purity and the identification and quantification of impurities.
Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array Detection for High-Resolution Analysis Ultra-Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) detection is a powerful technique for the high-resolution analysis of complex samples, including dyes like this compound. UPLC systems utilize analytical columns packed with sub-two-micron particle size to achieve superior chromatographic peak resolution compared to traditional HPLCfda.gov. This allows for the separation of closely related compounds and impurities.
PDA detection complements UPLC by providing real-time measurement of the absorbance spectrum across a range of wavelengths (e.g., 270-790 nm) as compounds elute from the column fda.govshimadzu.com. This spectral information is crucial for identifying and confirming the presence of analytes based on their unique spectral profiles, in addition to their retention times shimadzu.com. A custom-built PDA spectral reference library containing profiles of various dyes can significantly aid in the identification of known and unknown colors in a sample extract fda.gov.
The combination of UPLC's enhanced separation power and PDA detection's comprehensive spectral data allows for sensitive detection and quantitation of components, including trace impurities, within a single chromatographic run waters.com. This is particularly valuable for complex matrices where multiple dyes or related substances may be present fda.govwaters.com.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, making it suitable for the analysis of volatile impurities in chemical compounds like this compound. GC-MS separates components based on their boiling points and interaction with the stationary phase in the GC column, while the mass spectrometer provides structural information by measuring the mass-to-charge ratio of fragmented ionsresearchgate.netresearchgate.net.
Headspace Gas Chromatography (HS-GC) is often coupled with MS detection (HS-GC-MS) for the analysis of organic volatile impurities (OVIs) in various matrices, including pharmaceuticals pharmaknowledgeforum.comnih.gov. This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas phase, which is then injected into the GC-MS system pharmaknowledgeforum.com. This approach is particularly useful for analyzing volatile components in solid or liquid samples without injecting the potentially complex matrix directly into the GC system pharmaknowledgeforum.com.
While direct information on GC-MS specifically for this compound volatile impurity analysis was not extensively found, GC-MS is a standard method for OVI analysis in chemical substances researchgate.netpharmaknowledgeforum.comnih.govsigmaaldrich.com. The technique requires the impurities of interest to have sufficient volatility pharmaknowledgeforum.com. Sample preparation, such as solid phase microextraction (SPME), can be used prior to GC-MS analysis to concentrate volatile impurities researchgate.net.
Thin-Layer Chromatography (TLC) for Qualitative Assessment Thin-Layer Chromatography (TLC) is a simple, cost-effective, and widely utilized chromatographic technique for the qualitative assessment and separation of compounds, including dyes. In TLC, a small amount of the sample is applied to a thin layer of stationary phase (commonly silica (B1680970) gel) coated on a plate. The plate is then placed in a developing tank containing a specific mobile phase, which moves up the plate by capillary actionfda.govsmolecule.com. Components in the sample separate based on their differential affinities for the stationary and mobile phasesfda.gov.
Advanced Characterization of this compound in Complex Matrices (Non-Biological)
Solid-Phase Extraction (SPE) Techniques for Sample Preparation Solid-Phase Extraction (SPE) is a crucial sample preparation technique used to isolate and concentrate analytes of interest from complex matrices and remove interfering compounds prior to chromatographic analysis like UPLC or GC-MSsigmaaldrich.comthermofisher.com. SPE utilizes a solid sorbent material packed in a cartridge or plate to retain the analytes or the matrix interferencessigmaaldrich.comthermofisher.com.
The SPE process typically involves conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the retained analytes thermofisher.comchromspec.com. The choice of sorbent material (e.g., cation-exchange, silica gel, hydrophilic-lipophilic balanced) and elution solvents depends on the chemical properties of the analyte (this compound) and the matrix fda.govsigmaaldrich.comthermofisher.com. For complex matrices, adjusting the sample's composition, pH, and ensuring analytes are free in solution are important pre-treatment steps before SPE thermofisher.com.
In the context of dye analysis in matrices like foods and cosmetics, different SPE column types may be required depending on the specific dyes present fda.gov. For example, an FDA method for color additive analysis mentions using CBX, SiOH, and HLB SPE columns for sample cleanup prior to UPLC analysis of various dyes, including some HC dyes fda.gov. While this compound was not specifically mentioned in that context, the principle of using SPE to clean up complex non-biological matrices before analyzing dyes is applicable fda.govthermofisher.com. SPE helps to simplify the sample matrix, reduce baseline interferences, and protect the analytical column sigmaaldrich.com.
Application of Modern Analytical Methodologies for Trace Analysis Trace analysis of compounds like this compound in complex non-biological matrices requires sensitive and selective analytical methodologies. Modern techniques, often involving hyphenated systems, are employed to achieve the necessary detection limits and accurate quantification.
Ultra-Performance Liquid Chromatography coupled with sensitive detection methods, such as PDA or Mass Spectrometry (MS), is a cornerstone of trace analysis waters.commemphis.edu. UPLC-PDA, as discussed earlier, provides high resolution separation and spectral identification waters.com. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) offers even greater sensitivity and selectivity through the detection of specific mass fragments of the analyte mdpi.com. This is particularly valuable when analyzing complex matrices where isobaric interferences might be present mdpi.com.
Sample preparation techniques, such as SPE, are integral to trace analysis in complex matrices sigmaaldrich.comthermofisher.commemphis.edu. They allow for the concentration of trace analytes and removal of matrix components that could suppress ionization or interfere with detection sigmaaldrich.comthermofisher.com.
While specific published methods for trace analysis of this compound in various non-biological matrices were not extensively detailed in the search results, the general principles of using UPLC-PDA or UPLC-MS/MS in conjunction with appropriate sample preparation techniques like SPE are the standard approach for trace analysis of organic compounds, including dyes, in complex samples fda.govwaters.comsigmaaldrich.commemphis.edumdpi.com. These methodologies enable the detection and quantification of analytes at very low concentrations waters.com.
| Compound Name | PubChem CID |
| This compound | 384121 |
| HC Blue No. 1 | 99788-75-7 (CAS, CID not found directly for this) thegoodscentscompany.com |
| HC Blue No. 2 | 33229-34-4 (CAS, CID not found directly for this) cir-safety.org |
| HC Blue No. 17 | 71587004 |
| Acid Blue 9 | 3844-45-9 (CAS, CID not found directly for this) europa.eu |
| Rhodamine B | 3169 |
| HC Yellow No. 4 | 114323-33-2 (CAS, CID not found directly for this) |
| Methyl Violet 2B | 24133 |
| Annatto | 10497 |
| Lutein | 5281224 |
| Astaxanthin | 5281227 |
| Canthaxanthin | 5281225 |
| p-Phenylenediamine (B122844) (PPD) | 7235 |
This compound, identified by the CAS number 114087-42-2, is a chemical compound with the molecular formula C13H22ClN3O5 and a molecular weight of 335.79 g/mol chemicalbook.comaltmeyers.org. Historically, this compound has been employed as a blue dye in cosmetic applications, particularly in hair coloring products altmeyers.org. However, regulatory changes, such as those outlined in Commission Directive 2007/54/EC, have led to its prohibition for use as a hair dye within the European Union altmeyers.org. The comprehensive characterization of this compound necessitates the application of advanced analytical techniques to ensure its purity and to identify its presence in various matrices.
Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array Detection for High-Resolution Analysis
Ultra-Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) detection stands as a sophisticated technique for achieving high-resolution separation and detailed analysis of compounds like this compound. UPLC systems leverage analytical columns packed with particles smaller than two microns, which significantly enhances chromatographic resolution compared to conventional High-Performance Liquid Chromatography (HPLC) fda.gov. This improved resolution is vital for separating this compound from structurally similar compounds and potential impurities that may be present in a sample.
The integration of PDA detection allows for the simultaneous acquisition of full absorbance spectra across a broad wavelength range (e.g., 270-790 nm) as analytes elute from the UPLC column fda.govshimadzu.com. This spectral data provides a powerful means of identifying and confirming the identity of this compound based on its characteristic UV-Vis spectrum, complementing the information obtained from its retention time shimadzu.com. The use of a spectral library containing reference spectra of various dyes can further facilitate the identification process, enabling the recognition of both target compounds and unknown substances within an extract fda.gov. The synergy between UPLC's superior separation power and the comprehensive spectral information from PDA detection facilitates sensitive detection and accurate quantification of components, including trace-level impurities, within a single analytical run waters.com. This is particularly advantageous when analyzing complex samples that may contain a multitude of dyes or related chemical entities fda.govwaters.com.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established analytical technique employed for the separation and identification of volatile and semi-volatile organic compounds. This makes it a valuable tool for assessing the profile of volatile impurities potentially present in this compound. In GC, compounds are separated based on their volatility and interaction with the stationary phase, while the mass spectrometer provides structural information by measuring the mass-to-charge ratio of molecular and fragment ions researchgate.netresearchgate.net.
When specifically targeting volatile impurities, Headspace Gas Chromatography (HS-GC) is often coupled with MS detection (HS-GC-MS) pharmaknowledgeforum.comnih.gov. This technique involves equilibrating the volatile components of a sample in the gas phase above the sample matrix in a sealed vial. An aliquot of this headspace gas is then injected into the GC-MS system for analysis pharmaknowledgeforum.com. This approach is particularly beneficial for analyzing volatile impurities in solid or liquid samples without introducing the potentially complex or non-volatile matrix into the chromatographic system, thereby protecting the GC column and enhancing method robustness pharmaknowledgeforum.com.
While extensive published data specifically detailing the GC-MS analysis of volatile impurities in this compound was not found in the provided search results, GC-MS, and particularly HS-GC-MS, is a standard methodology for the analysis of organic volatile impurities (OVIs) in chemical substances and pharmaceutical excipients researchgate.netpharmaknowledgeforum.comnih.govsigmaaldrich.com. The effectiveness of GC-MS for this application relies on the impurities having sufficient volatility to be transferred into the gas phase pharmaknowledgeforum.com. Sample preparation techniques, such as Solid Phase Microextraction (SPME), can be coupled with GC-MS to improve the detection limits for volatile impurities by preconcentrating them before injection researchgate.net.
Thin-Layer Chromatography (TLC) for Qualitative Assessment
Thin-Layer Chromatography (TLC) is a widely used, simple, and economical chromatographic technique for the qualitative assessment and separation of various compounds, including dyes. The process involves applying a small spot of the sample onto a thin layer of stationary phase, typically silica gel, coated on a plate. The plate is then developed in a mobile phase, which ascends the plate by capillary action, separating the sample components based on their differing affinities for the stationary and mobile phases fda.govsmolecule.com.
TLC has been historically employed for the analysis of hair dyes and color additives fda.govsmolecule.com. It serves as a useful method for comparing the chromatographic profile of a sample to that of known reference standards fda.gov. For example, a TLC method combined with spectrophotometric detection has been documented for the analysis of HC Blue No. 1, a related hair dye compound, in biological fluids smolecule.comnih.gov. Although specific details regarding the application of TLC for this compound were not extensively provided in the search results, the fundamental principles of TLC make it suitable for the qualitative assessment of this compound and for visualizing potential impurities or degradation products fda.govsigmaaldrich.com. TLC, often used in conjunction with UV-Vis spectrophotometry, has been a common technique for the initial identification of color additives fda.gov.
Advanced Characterization of this compound in Complex Matrices (Non-Biological)
Solid-Phase Extraction (SPE) Techniques for Sample Preparation
Solid-Phase Extraction (SPE) is a critical sample preparation technique widely employed to isolate and concentrate target analytes from complex sample matrices while simultaneously removing interfering substances before chromatographic analysis, such as UPLC or GC-MS sigmaaldrich.comthermofisher.com. The SPE process relies on the differential interactions of analytes and matrix components with a solid sorbent material contained within a cartridge or well plate sigmaaldrich.comthermofisher.com.
A typical SPE protocol involves several steps: conditioning the sorbent to activate it, loading the sample onto the conditioned sorbent, washing the sorbent to elute matrix interferences while retaining the analytes, and finally eluting the retained analytes using a suitable solvent thermofisher.comchromspec.com. The selection of the appropriate sorbent material, such as cation-exchange, silica gel, or hydrophilic-lipophilic balanced phases, and the choice of elution solvents are critical and depend on the chemical properties of the analyte (this compound) and the nature of the sample matrix fda.govsigmaaldrich.comthermofisher.com. Effective sample pre-treatment, including adjusting pH and ensuring the analyte is in a suitable form for interaction with the sorbent, is often necessary when dealing with complex matrices thermofisher.com.
In the context of analyzing dyes in complex non-biological matrices like cosmetic products, different types of SPE columns may be utilized depending on the specific characteristics of the dyes present fda.gov. For instance, an analytical method developed by the FDA for color additives in foods and cosmetics describes the use of various SPE phases (CBX, SiOH, and HLB) for sample cleanup before UPLC analysis of a range of dyes, including some HC dyes fda.gov. Although this compound was not explicitly listed in this example, the principle of employing SPE to simplify and clean up complex non-biological matrices prior to the chromatographic analysis of dyes is a widely applied and effective strategy fda.govthermofisher.com. SPE plays a significant role in improving the quality of analytical results by reducing matrix effects, lowering baseline noise, and protecting the analytical instrumentation sigmaaldrich.com.
Application of Modern Analytical Methodologies for Trace Analysis
The trace analysis of compounds like this compound in complex non-biological matrices demands the use of highly sensitive and selective analytical methodologies. Modern analytical techniques, often involving hyphenated systems, are essential to achieve the low detection limits and accurate quantification required for trace-level determination.
Ultra-Performance Liquid Chromatography coupled with sensitive detection methods, such as PDA or Mass Spectrometry (MS), is a cornerstone in trace analysis waters.commemphis.edu. As previously discussed, UPLC-PDA provides excellent separation and spectral confirmation waters.com. Coupling UPLC with tandem mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity and selectivity by allowing for the detection of specific fragment ions of the target analyte mdpi.com. This is particularly advantageous when analyzing complex samples where matrix components might otherwise interfere with the analysis mdpi.com.
Effective sample preparation techniques, such as SPE, are indispensable for trace analysis in complex matrices sigmaaldrich.comthermofisher.commemphis.edu. These techniques enable the concentration of analytes that are present at very low levels and the removal of matrix components that could potentially suppress ionization in MS detection or cause interference sigmaaldrich.comthermofisher.com.
Mechanistic Studies of Hc Blue No. 9 Interactions and Chemical Behavior
Elucidating the Chromophore-Substrate Binding Mechanisms of HC Blue No. 9
The interaction between this compound, the chromophore, and hair, the substrate, is fundamental to the dyeing outcome. As a semi-permanent dye with a relatively low molecular weight, this compound is designed to penetrate the hair structure to some extent and establish temporary associations with the hair's protein matrix. rjtcsonline.commdpi.com
Investigation of Direct Dye-Keratin Interactions
Hair is predominantly composed of keratin (B1170402), a complex protein rich in sulfur-containing amino acids, as well as other amino acids such as lysine (B10760008) and histidine. mdpi.comresearchgate.net Semi-permanent dyes, including those with nitro aromatic amine or aromatic amino nitroanthraquinone structures like this compound, are known to diffuse into the hair fiber. rjtcsonline.com The retention of these dyes within the hair is attributed to weak binding forces, such as Van der Waals interactions, rather than the formation of stable covalent bonds that characterize permanent dyeing. rjtcsonline.commdpi.com While detailed studies specifically quantifying the direct interaction forces between this compound and keratin were not found, the general understanding of semi-permanent dyes indicates an affinity for the keratin substrate that allows for their diffusion and temporary retention. mdpi.com
Role of Diffusion Pathways in this compound Substrate Penetration
The process by which this compound penetrates the hair fiber involves its movement through various structural components of the hair. The dye molecules initially permeate the intercuticular regions, the spaces between the overlapping cuticle cells. From there, they can pass through the non-keratinized areas of the endocuticle and the intracellular cement that binds the hair cells together. Further penetration leads the dye to the keratinized regions and ultimately into the cortex, the main body of the hair fiber, where it can reach the macrofibrils and become incorporated into the protein matrix. mdpi.comresearchgate.net The ability of semi-permanent dyes with low molar mass to penetrate into the cortex is often facilitated by formulations that create an alkaline environment, which causes the hair cuticle to swell and partially open, allowing for greater dye ingress. mdpi.com The solubility of nitro aniline (B41778) dyes, which are generally not highly water-soluble, is enhanced in dye formulations through the inclusion of solvents like glycols or glycol derivatives, aiding their diffusion and penetration into the hair. mdpi.com
Non-Oxidative Color Deposition Mechanisms of this compound
This compound functions through a non-oxidative dyeing mechanism. google.com This means that the dye molecule itself is the chromophore, possessing the necessary structure to absorb and reflect light in the blue spectrum. Unlike oxidative dyes that are applied as colorless precursors and develop color through chemical reactions catalyzed by an oxidizing agent, this compound is applied in its colored form. rjtcsonline.commdpi.com The color is deposited onto and within the hair fiber through physical processes, primarily diffusion and subsequent retention via weak intermolecular forces such as Van der Waals interactions. rjtcsonline.commdpi.comnih.gov This lack of covalent bonding to the hair protein explains why the color imparted by this compound and other semi-permanent dyes is not permanent and gradually washes out over several shampoos as the dye molecules are released from the hair fiber. rjtcsonline.commdpi.com
Chemical Reactivity and Transformation Pathways of this compound
The chemical structure of this compound, identified with a molecular formula of C13H21N3O5 and a molecular weight of 299.32, includes a nitro group and aromatic amine functionalities. chemsrc.com These functional groups contribute to its chemical properties and potential reactivity. This compound is also associated with CAS numbers 114087-41-1 chemsrc.com and 114087-42-2 chemicalbook.com, and one described structure is 1-[(2,3-dihydroxypropyl)amino]-4-[ethyl-(2-hydroxyethyl)amino]-2-nitrobenzene hydrochloride. google.com
Nucleophilic Substitution Reactions Involving this compound
Nucleophilic substitution is a type of reaction where a nucleophile, an electron-rich species, replaces a leaving group on a substrate. utexas.edubyjus.com While specific experimental data on nucleophilic substitution reactions involving this compound were not found in the provided search results, the presence of the nitro group and amine moieties on an aromatic ring suggests potential sites for such reactions under appropriate chemical conditions. Aromatic systems can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups like a nitro group. However, this typically requires forcing conditions or specific catalysts. The amine groups within the structure could also potentially act as nucleophiles in reactions with suitable electrophiles, although their reactivity would be dependent on the reaction environment and the nature of other substituents.
Oxidation and Reduction Chemistry of the Nitro Group and Aromatic Amine Moiety
The nitro group (-NO2) is a functional group known to be susceptible to reduction. Studies on other nitro compounds have shown that the nitro group can undergo reduction, for instance, by bacterial flora in the gastrointestinal tract, leading to the formation of aromatic amines. nih.gov This indicates that the nitro group in this compound could potentially be reduced under certain reducing conditions.
Conversely, aromatic amine groups are prone to oxidation. The oxidation of aromatic amines is a critical step in the color formation process of oxidative hair dyes, where they are converted into reactive intermediates that subsequently couple to form larger, colored molecules. researchgate.netnih.gov Although this compound is a direct dye and does not rely on oxidative coupling for its primary function, the aromatic amine portion of its molecule retains the inherent chemical property of being oxidizable. The extent and nature of this oxidation would depend on the presence and strength of oxidizing agents and the specific chemical environment. The presence of the nitro group on the aromatic ring can also influence the reactivity of the amine group. The reduction of a nitro group in the ortho position to another substituent has been noted in synthetic procedures for other compounds, further illustrating the reducibility of this functional group. google.com
Influence of pH and Environmental Factors on this compound Stability and Reactivity
The stability and reactivity of this compound are significantly influenced by the surrounding environmental conditions, particularly pH. Studies on similar blue dyes, such as Acid Blue 9 and Brilliant Cresyl Blue, provide insights into the general behavior of these chromophores under varying pH levels.
Research indicates that the degradation efficiency of certain blue dyes can be highly dependent on pH. For instance, the photocatalytic degradation of Methylene (B1212753) Blue using TiO2 nanoparticles showed varying efficiencies across different pH values, with optimal degradation observed at pH 10. researchgate.net At higher pH values (>11), the degradation efficiency decreased, potentially due to competing reactions. researchgate.net Similarly, studies on the degradation of Brilliant Cresyl Blue using hydrodynamic cavitation demonstrated that basic conditions were favorable for degradation, with significantly higher degradation efficiency observed at pH 10.0 compared to pH 3.0 and a neutral pH range of 6–7. mostwiedzy.pl
While direct studies specifically detailing the pH-dependent stability and reactivity of this compound were not extensively found, the behavior of structurally related dyes suggests that alkaline conditions may influence its stability and potential for degradation. For example, HC Blue 15, another HC blue dye, is recommended for use in formulations with a pH adjusted to 9, as adjusting the pH above 9 can cause this type of color to decompose. myskinrecipes.com This indicates a potential sensitivity of HC blue dyes to highly alkaline environments, where decomposition pathways may become more prominent.
Environmental factors beyond pH, such as the presence of other chemicals, can also impact the stability and reactivity of dyes. For instance, the effectiveness of hair dye compounds can be influenced by other ingredients in the formulation. In the context of degradation, the presence of oxidizers like hydrogen peroxide can significantly enhance the degradation of dyes when combined with processes like hydrodynamic cavitation, indicating synergistic effects between the dye and its environment. scielo.bracs.org
Based on the available information on related compounds, it can be inferred that the stability and reactivity of this compound are likely to be pH-sensitive, with potential decomposition occurring in strongly alkaline conditions. The presence of other substances in a formulation or environment could also play a role in its chemical behavior.
Photochemical and Thermal Degradation Pathways of this compound in Controlled Environments
Photochemical and thermal degradation are important pathways that can affect the longevity and fate of chemical compounds like this compound in various applications and environmental settings.
Photochemical degradation is initiated by the absorption of light, leading to chemical transformations. Studies on the photochemical degradation of various organic compounds, including dyes, highlight the role of light exposure, particularly UV and visible light, in inducing degradation. rsc.org The presence of oxygen and water during illumination can further facilitate these photochemical reactions. rsc.org While specific data on the photochemical degradation of this compound is limited in the provided search results, the general principles of photodegradation in dyes suggest that this compound, being a colored compound, is likely susceptible to degradation when exposed to light. The extent and pathways of photodegradation would depend on the specific wavelengths of light absorbed and the surrounding environment.
Thermal degradation involves the decomposition of a compound due to elevated temperatures. For many organic molecules, increasing temperature can lead to increased reaction rates and the breaking of chemical bonds, resulting in the formation of degradation products. Some safety data sheets for related blue dyes mention avoiding heat, flames, and sparks as conditions to avoid, implying a potential for thermal instability or decomposition under high temperatures. turffuel.comnwmissouri.edu For example, when HC Blue No. 2 is heated to decomposition, it emits toxic fumes of nitrogen oxides. echemi.com While this refers to a different HC blue compound, it illustrates that thermal decomposition can lead to the formation of various products, including hazardous ones.
Controlled environments allow for the systematic study of these degradation pathways. By controlling parameters such as light exposure (wavelength and intensity), temperature, and the composition of the surrounding medium (e.g., presence of oxygen, water, or other chemicals), researchers can elucidate the specific mechanisms and kinetics of photochemical and thermal degradation. Although detailed research findings specifically on the degradation pathways of this compound under controlled photochemical and thermal stress were not prominently found, the principles observed for similar dyes suggest that both light and heat are likely to induce degradation, leading to the formation of various breakdown products. Further specific studies would be required to fully characterize the degradation pathways of this compound.
Summary of Potential Degradation Influences
Based on information from related compounds, the following factors are likely to influence the stability and degradation of this compound:
| Factor | Potential Influence on Stability/Reactivity | Relevant Observations from Similar Compounds |
| pH | Sensitivity to alkaline conditions | Decomposition of HC Blue 15 above pH 9; Optimal degradation of other dyes at specific alkaline pH. researchgate.netmostwiedzy.plmyskinrecipes.com |
| Light | Potential for photochemical degradation | Dyes in general are susceptible to photodegradation; influenced by wavelength and environment. rsc.org |
| Heat | Potential for thermal decomposition | Avoidance of heat recommended for related dyes; decomposition products can form at high temperatures. turffuel.comnwmissouri.eduechemi.com |
| Other Chemicals | Influence on stability and degradation kinetics | Other ingredients in formulations or oxidizers can affect dye behavior. scielo.bracs.org |
Note: The data presented in this table are based on observations from this compound and related blue dyes where specific information on this compound was limited. The interactive nature of the table is simulated in this text format.
Computational Chemistry and Molecular Modeling of Hc Blue No. 9
Quantum Mechanical (QM) Approaches for HC Blue No. 9 Electronic Structure
Quantum Mechanical (QM) methods are fundamental in computational chemistry for investigating the electronic structure and properties of molecules. These methods solve the Schrödinger equation (or approximations thereof) to provide insights into molecular orbitals, electron density distribution, and energy levels. For a molecule like this compound, QM approaches could be employed to understand its electronic behavior, which is crucial for its properties as a dye.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a widely used QM method that approximates the electronic structure based on the electron density. DFT calculations are computationally less demanding than some other QM methods while often providing a good balance of accuracy. For this compound, DFT could be used to determine its ground state properties, such as optimized molecular geometry, bond lengths, bond angles, and dihedral angles. DFT can also provide information on the molecule's electronic distribution, including atomic charges and dipole moment. Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies from DFT calculations can offer insights into the molecule's reactivity and electronic transitions, which are relevant to its color properties. DFT has been successfully applied to study the electronic structure and properties of various organic dyes and molecules chemspider.comnih.govmedkoo.comresearchgate.netuni.luthegoodscentscompany.comuni.lu.
Predicting Spectroscopic Properties (UV-Vis, IR, NMR) of this compound
Computational methods, particularly DFT and its time-dependent extension (TD-DFT), can be used to predict the spectroscopic properties of molecules. For this compound, these predictions could include:
UV-Vis Spectroscopy: TD-DFT can calculate electronic excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in the UV-Vis spectrum. This is directly relevant to the color of the dye. Studies on other organic dyes have successfully used TD-DFT to predict UV-Vis spectra nih.govuni.lu.
IR Spectroscopy: DFT calculations can predict vibrational frequencies and intensities, which can be compared with experimental Infrared (IR) spectra to help identify functional groups and confirm molecular structure.
NMR Spectroscopy: Computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method within DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted shifts can aid in the assignment of experimental NMR signals and provide insights into the electronic environment of different atoms in the molecule medkoo.comresearchgate.net.
While computational methods can predict these properties, their accuracy depends on the chosen method and basis set, and comparison with experimental data is often necessary for validation.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations of this compound
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to study the structure, dynamics, and interactions of molecular systems, particularly larger ones or ensembles of molecules. These methods use classical physics principles and force fields to describe the potential energy of a system as a function of atomic coordinates.
Conformational Analysis and Potential Energy Surface (PES) Mapping
This compound, with its flexible chains and rotatable bonds, can exist in various conformations. Conformational analysis aims to identify the different possible three-dimensional arrangements of a molecule and their relative energies. MM methods can be used for rapid conformational searches to explore the potential energy surface (PES) and locate low-energy conformers altmeyers.org. PES mapping involves calculating the energy of the molecule as a function of one or more dihedral angles to understand the energy barriers between different conformations. MD simulations can also be used to sample the conformational space over time, providing information about the flexibility and dynamic behavior of the molecule in different environments.
Simulation of this compound Interactions with Model Substrates
MD simulations are powerful tools for studying the interactions of molecules with substrates or environments. For this compound, MD simulations could be used to model its interactions with various model substrates, such as surfaces (e.g., hair keratin (B1170402) models, textile fibers) or solvent molecules thegoodscentscompany.com. These simulations could provide insights into:
Adsorption behavior: How this compound molecules orient and bind to a surface thegoodscentscompany.com.
Intermolecular interactions: The types and strengths of interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions) between the dye and the substrate or solvent.
Diffusion and mobility: How the dye molecules move on a surface or in solution.
Aggregate formation: The tendency of dye molecules to self-assemble in solution.
By simulating these interactions at the molecular level, researchers could gain a better understanding of how this compound functions as a dye and how its environment influences its behavior.
It is important to reiterate that while the computational methods described above are applicable to studying molecules like this compound, specific detailed research findings and data tables resulting from the comprehensive application of these methods solely to this compound were not identified in the conducted literature searches.
Investigation of Diffusion and Binding Dynamics at the Molecular Level
Investigating diffusion and binding dynamics at the molecular level is crucial for understanding how a compound interacts with its environment or specific targets. Molecular dynamics simulations are particularly well-suited for these studies. By simulating the movement of this compound molecules in a solvent or in the presence of other molecules, researchers could potentially gain insights into its diffusion behavior and how it might interact with various substrates or biological molecules.
MD simulations can provide information on diffusion coefficients and visualize the dynamic diffusion pathways of molecules. In the context of binding dynamics, MD simulations can reveal the process of a molecule binding to a target at the atomic level, characterizing the interactions and conformational changes involved. Techniques like Markov state models (MSMs) can be applied to MD trajectories to analyze binding kinetics and pathways. While these methods are widely applied in chemical and biological research, specific studies detailing the diffusion and binding dynamics of this compound using these computational approaches were not found in the conducted search.
Application of Artificial Intelligence (AI) and Machine Learning in this compound Computational Studies
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in computational chemistry to accelerate discovery and analysis. These data-driven approaches can extract patterns and correlations from large datasets, enabling the prediction of properties and the exploration of chemical space.
Predictive modeling using AI and ML techniques can be used to forecast the chemical behavior of compounds based on their structural features and existing data. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, often employing ML algorithms, aim to establish relationships between molecular descriptors and a compound's activity or properties. While QSAR modeling was mentioned in the context of a related compound, HC Blue No. 12, the results were noted as being outside the applicability domain of the models used.
For this compound, predictive models could potentially be developed to estimate various chemical properties, reactivity patterns, or environmental fate based on its molecular structure, provided sufficient relevant data were available for training the models. This could involve using ML algorithms to analyze structural fingerprints or computed molecular descriptors to predict properties without the need for explicit physics-based simulations for every prediction.
Data mining and analysis techniques are employed to extract meaningful insights from large chemical datasets. In the context of this compound, this could involve exploring chemical spaces containing structurally similar compounds to identify trends, patterns, or potential relationships between structure and properties.
Environmental Fate and Degradation Pathways of Hc Blue No. 9 in Abiotic Systems
Biodegradation Studies of HC Blue No. 9
Biodegradation, the breakdown of compounds by microorganisms, is another crucial process influencing the environmental fate of this compound.
Aerobic and Anaerobic Transformation in Soil and Aquatic Sediment Systems
Studies on the biodegradation of dyes, including some azo dyes (though this compound is a triarylmethane dye), indicate that microbial degradation can occur under both aerobic and anaerobic conditions. ijcmas.com However, azo dyes are not readily metabolized under aerobic conditions and may be completely degraded under coupled aerobic-anaerobic degradation. ijcmas.com
Microbial Degradation Mechanisms and Metabolite Identification
Microbial degradation of organic compounds often involves specific enzymes and metabolic pathways. ijcmas.comoup.comnih.gov For azo dyes, enzymes like azoreductase, laccases, and peroxidases are involved in their breakdown. ijcmas.com
While detailed microbial degradation mechanisms and metabolite identification specifically for this compound are not provided, studies on related compounds or general dye biodegradation offer some insights. For instance, research on HC Blue No. 1 (a different HC blue dye) indicated extensive metabolism in mice, yielding several metabolites through processes like nitroreduction, N-demethylation, and conjugation. nih.gov An opinion on HC Blue No. 15 mentioned potential metabolites resulting from hydroxylation, carboxylation, and/or reduction by metabolic enzymes. europa.eu
Identifying metabolites is crucial for understanding the degradation pathways and assessing the potential environmental impact of breakdown products. Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to identify metabolites.
Sorption and Mobility of this compound in Environmental Compartments
Sorption, the process by which a substance adheres to soil or sediment particles, affects its mobility and availability for degradation. Mobility determines how far a compound can transport in the environment.
Information on the sorption and mobility of this compound is somewhat limited and occasionally contradictory in the provided sources. One safety data sheet suggests that adsorption to solid soil is not expected and the substance will not evaporate into the atmosphere from the water surface. nwmissouri.edu Another source states that mobility in environmental media is "Not available". worldbioproducts.com
However, studies on related dyes, such as Brilliant Blue FCF (Acid Blue 9), indicate that it can be attracted to and sorbed in acidic soils due to its size and ionic charge. wikipedia.org Soil composition and flow velocity also affect the level of sorption of Brilliant Blue FCF. wikipedia.org Research on the sorption of methylene (B1212753) blue onto modified clays (B1170129) showed that the adsorption capacity can be influenced by the type of modification and the properties of the clay. mdpi.comresearchgate.net
Generally, the sorption of organic compounds in soil is influenced by the properties of the sorbent (e.g., mineral content, organic carbon) and the physicochemical properties of the compound itself. nih.gov Sorption equilibrium can be described by various isotherm models like Langmuir and Freundlich. nih.gov
The mobility of a compound in soil is inversely related to its sorption. If a compound sorbs strongly to soil particles, it will have low mobility and be less likely to leach into groundwater. Conversely, low sorption suggests higher mobility.
Adsorption to Soil and Sediment Constituents
The adsorption of chemical compounds to soil and sediment constituents is a crucial process influencing their mobility and persistence in the environment. Adsorption is influenced by factors such as the chemical properties of the compound (e.g., polarity, charge, molecular size), the characteristics of the soil or sediment (e.g., organic matter content, clay content, pH), and environmental conditions.
While the search results discuss methods for assessing soil adsorption using dyes like methylene blue as indicators of soil properties researchgate.netiarc.frscielo.org.corsc.org, and the strong affinity of some quaternary ammonium (B1175870) compounds for sewage sludge, sediments, and soils industrialchemicals.gov.au, specific data on the adsorption of this compound to various soil and sediment types was not found. Therefore, detailed research findings or data tables on the adsorption behavior of this compound cannot be presented here based on the available information.
Leaching Potential in Various Soil Types
Leaching is the process by which soluble substances are transported downwards through soil profiles by percolating water, potentially reaching groundwater. The leaching potential of a compound is inversely related to its adsorption to soil particles and is influenced by soil type, water flow, and the compound's solubility.
General studies on leaching behavior exist for various substances and matrices, including metals in soil and waste materials rsc.orgepa.govindustrialchemicals.gov.aunih.govcanada.ca. However, specific investigations into the leaching potential of this compound in different soil types were not identified in the provided search results. Consequently, detailed data or research findings on the leaching characteristics of this compound are not available for this section.
Volatilization and Atmospheric Fate Modeling of this compound
Volatilization is the process by which a substance transitions from a solid or liquid phase into the gas phase. The extent of volatilization is primarily determined by a compound's vapor pressure and, for substances in water, its Henry's Law constant. Once in the atmosphere, chemicals can undergo various transformation processes, including photolysis and reactions with atmospheric radicals.
Future Directions and Challenges in Academic Research on Hc Blue No. 9
Developing Novel Analytical Methodologies for HC Blue No. 9 at Trace Levels
The accurate detection and quantification of this compound at trace levels are crucial for various research purposes, including environmental monitoring and material science studies. Developing novel analytical methodologies with enhanced sensitivity, selectivity, and efficiency remains a key challenge and a significant area for future research. Techniques capable of quantifying compounds at trace levels, even down to parts per trillion (ppt) or lower, are highly desirable. unifi.itmdpi.com
Current analytical methods often involve techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS), which offers significant sensitivity advantages over methods like LC-UV/Vis. mdpi.com LC-MS/MS can achieve quantification limits one or two orders of magnitude smaller, making it particularly valuable for detecting substances present at very low concentrations. mdpi.com Future research may focus on improving sample preparation techniques, such as advanced extraction and pre-concentration methods, to enhance the detection limits further. mdpi.com The development of novel stationary phases for chromatography or the exploration of alternative ionization techniques in mass spectrometry could also contribute to more sensitive and selective detection of this compound and its potential transformation products.
Advancements in Sustainable Synthesis of this compound and Analogues
The synthesis of chemical compounds often involves multiple steps and can generate significant waste. Advancements in sustainable synthesis methods for this compound and its analogues are an important area for future academic research. This includes exploring greener reaction conditions, utilizing more environmentally friendly solvents, and developing catalytic processes to improve efficiency and reduce byproducts.
Research into the synthesis of related compounds, such as Prussian blue analogues (PBAs), highlights the focus on sustainable approaches in chemical synthesis. Studies on PBAs emphasize straightforward synthesis procedures and low cost as advantages. acs.orgrsc.org Techniques like coprecipitation methods are being refined to control factors such as crystal defects and water content, which can impact the material's properties. rsc.org Applying similar principles to the synthesis of this compound could involve investigating alternative reaction pathways, optimizing reaction parameters to maximize yield and purity, and exploring the use of renewable resources as starting materials. The development of continuous flow synthesis methods could also offer a more sustainable and efficient route compared to traditional batch processes.
Deeper Understanding of this compound Interaction Mechanisms with Diverse Materials
Understanding how this compound interacts with various materials is fundamental to predicting its behavior in different environments and applications. Future research should aim for a deeper understanding of these interaction mechanisms at a molecular level. This includes studying its adsorption behavior on different surfaces, its interactions with polymers and biological materials, and the factors influencing its stability and degradation in complex matrices.
Research on the interaction of dyes with materials, such as hair fibers, provides a relevant context. Studies indicate that dyes can interact with materials through various forces, including ionic interactions and van der Waals forces. nih.gov The size and structure of dye molecules can influence their penetration into materials like hair. mdpi.com For this compound, future research could involve using techniques like atomic force microscopy (AFM), surface plasmon resonance (SPR), or quartz crystal microbalance with dissipation monitoring (QCM-D) to study its adsorption kinetics and thermodynamics on model surfaces. Spectroscopic methods like solid-state NMR or FTIR could provide insights into the specific functional groups involved in the interactions. Understanding these mechanisms is crucial for applications ranging from material staining to potential remediation strategies.
Integrating Computational and Experimental Approaches for Comprehensive Characterization
The integration of computational and experimental approaches offers a powerful pathway for a more comprehensive characterization of this compound. Computational methods, such as density functional theory (DFT) calculations and molecular dynamics (MD simulations), can provide insights into the compound's electronic structure, reactivity, and interactions at an atomic level. mdpi.comacs.org These theoretical studies can complement and guide experimental investigations.
Computational studies are already routinely employed in chemical research to support experimental findings and explore reaction mechanisms. acs.org Molecular dynamics simulations, for instance, can provide insights into the structural, dynamical, and thermodynamical properties of molecular systems. mdpi.com For this compound, computational approaches could be used to model its interactions with solvents, study its conformational flexibility, predict its spectroscopic properties, or simulate its adsorption onto different surfaces. mdpi.com Combining these computational predictions with experimental data from techniques like X-ray diffraction, various spectroscopies, or chromatography can lead to a more complete understanding of the compound's behavior and properties. acs.org Future research will likely see an increased reliance on integrated workflows where computational modeling informs experimental design and experimental results validate computational models.
Exploring Academic Applications of this compound Beyond its Traditional Uses (e.g., as a Research Probe)
While this compound is known for its traditional applications, academic research can explore novel uses for the compound, potentially leveraging its unique chemical and physical properties. One such area is its potential application as a research probe. Fluorescent probes, for example, are valuable tools in various scientific disciplines, including biology, drug discovery, and environmental analysis. nih.govacs.org
Methylene (B1212753) blue, another blue dye, has been explored as a research probe, utilized for staining nucleic acids and as a redox probe in sensor design. nih.gov Its fluorescent properties have also been explored for detection purposes. nih.gov While this compound may not possess intrinsic fluorescence to the same extent as some common fluorescent probes, modifications or the development of analogues could potentially yield fluorescent derivatives. Alternatively, its distinct color and chemical structure might lend itself to applications as a colorimetric indicator or as a component in novel sensing platforms. Exploring its interaction with specific biomolecules or materials could reveal opportunities for its use in targeted labeling or detection in academic research settings. nih.govacs.org Future studies could investigate the potential of this compound or its derivatives as tools for studying material properties, chemical reactions, or biological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
